molecular formula C19H24ClN3O2 B11354356 N-butyl-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-butyl-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11354356
M. Wt: 361.9 g/mol
InChI Key: BKZJNDARVMYXEW-UHFFFAOYSA-N
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Description

N-butyl-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of N-butyl-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves several stepsCommon synthetic routes include the use of reagents such as NaNO2, concentrated aqueous hydrochloric acid, and ethyl α-ethylacetoacetate . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

N-butyl-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise in antiviral, anti-inflammatory, and anticancer activities . Its unique structure allows it to interact with various molecular targets, making it a valuable compound for drug development and therapeutic research.

Mechanism of Action

The mechanism of action of N-butyl-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound’s effects are mediated through its ability to modulate signaling pathways and enzyme activities .

Comparison with Similar Compounds

N-butyl-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can be compared with other indole derivatives such as indomethacin and tryptophan. While indomethacin is known for its anti-inflammatory properties, tryptophan is an essential amino acid involved in various metabolic processes. The unique structure of this compound allows it to exhibit a distinct set of biological activities, making it a valuable compound for research .

Properties

Molecular Formula

C19H24ClN3O2

Molecular Weight

361.9 g/mol

IUPAC Name

N-butyl-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H24ClN3O2/c1-2-3-7-21-19(25)14-9-18(24)23(12-14)8-6-13-11-22-17-5-4-15(20)10-16(13)17/h4-5,10-11,14,22H,2-3,6-9,12H2,1H3,(H,21,25)

InChI Key

BKZJNDARVMYXEW-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1CC(=O)N(C1)CCC2=CNC3=C2C=C(C=C3)Cl

Origin of Product

United States

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